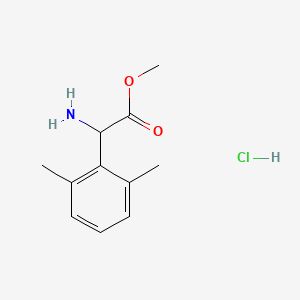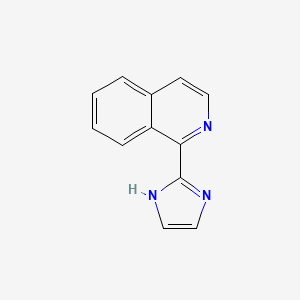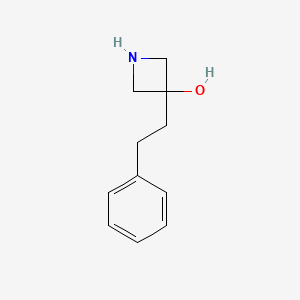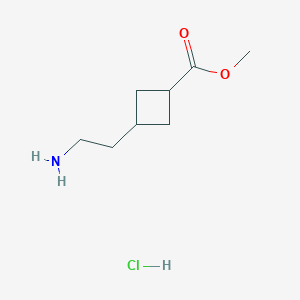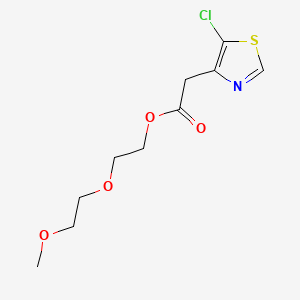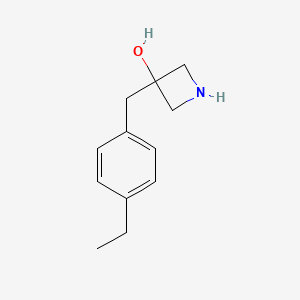
3-(4-Ethylbenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylbenzyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylbenzyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzylamine and an appropriate azetidinone precursor.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting 4-ethylbenzylamine with a suitable electrophile, such as an epoxide or a halide, under basic conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the azetidine ring through a hydroxylation reaction. This can be done using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The azetidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of a ketone or aldehyde at the 3-position.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylbenzyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.
Wirkmechanismus
The mechanism of action of 3-(4-Ethylbenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways, potentially leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidin-3-ol: The parent compound without the ethylbenzyl group.
3-Benzylazetidin-3-ol: Similar structure but with a benzyl group instead of an ethylbenzyl group.
3-(4-Methylbenzyl)azetidin-3-ol: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.
Uniqueness
3-(4-Ethylbenzyl)azetidin-3-ol is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its solubility, stability, and binding affinity in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-[(4-ethylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-12(14)8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 |
InChI-Schlüssel |
PLKAOYBFPCOXBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CC2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


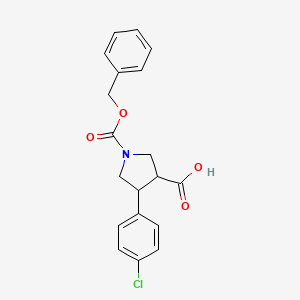
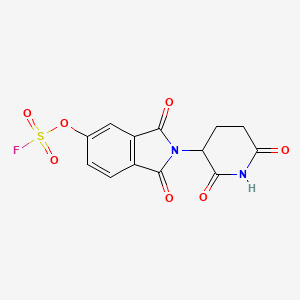
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
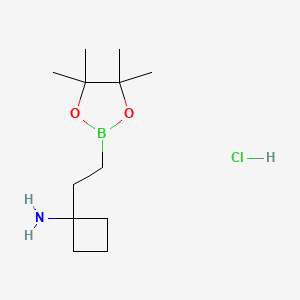
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)


